molecular formula C18H26N2O2 B024212 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

カタログ番号: B024212
分子量: 302.4 g/mol
InChIキー: XUWBDQAPIZBSRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAY10435は、脂肪酸アミドヒドロラーゼ(FAAH)の選択的阻害剤として知られるβ-ケトオキサザピリジン化合物です。 この化合物は、抗菌特性を示し、ディクチオスチエリウム・ディスコイデウムのFAAHに非競合的に結合し、解離定数(Kd)値が0.57 nMであることを示しています .

化学反応の分析

CAY10435は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤によって促進することができます。

    還元: 還元反応には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用できます。

    置換: 求核置換反応が起こり、求核剤が分子中の脱離基を置換します。

これらの反応で一般的に使用される試薬と条件には、ジクロロメタンやエタノールなどの有機溶媒、および炭素上のパラジウムなどの触媒が含まれます。 これらの反応で生成される主な生成物は、使用される試薬と条件によって異なります .

科学的研究の応用

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone is primarily recognized for its potent inhibitory effects on FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH can lead to increased levels of these signaling molecules, which has several therapeutic implications:

  • Pain Management : Increased anandamide levels can enhance analgesic effects, making this compound a potential candidate for developing new pain relief medications.
  • Anti-inflammatory Properties : By modulating endocannabinoid signaling pathways, it may help manage inflammation-related conditions.

Studies have shown that this compound exhibits high affinity for FAAH with Ki values indicating strong inhibitory effects, suggesting its potential as a lead compound for analgesic or anti-inflammatory agents .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It binds non-competitively to FAAH in microbial models such as Dictyostelium discoideum, demonstrating potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and applications of this compound:

  • Study on Pain Relief : A study demonstrated that administration of this compound effectively reduced pain responses in animal models by increasing anandamide levels through FAAH inhibition.
  • Antimicrobial Resistance Research : Research highlighted its potential in combating microbial resistance by inhibiting specific pathways within microbial cells.
  • Neurodegenerative Disease Models : Investigations into its effects on neurodegenerative diseases showed promise due to enhanced endocannabinoid signaling pathways.

作用機序

CAY10435は、FAAHに非競合的に結合してその活性を阻害することによって効果を発揮します。この阻害は、脂肪酸アミドの加水分解を阻止し、エンドカンナビノイドやその他の生物活性脂質のレベル上昇につながります。 関連する分子標的と経路には、疼痛感覚、気分調節、免疫応答に役割を果たすエンドカンナビノイドシグナル伝達経路が含まれます .

類似の化合物との比較

CAY10435は、そのβ-ケトオキサザピリジン構造と高い選択性により、FAAH阻害剤の中で独特です。類似の化合物には以下が含まれます。

    URB597: 別の化学構造を持つFAAH阻害剤。

    PF-04457845: 臨床試験で使用される強力で選択的なFAAH阻害剤。

    JZL195: FAAHとモノアシルグリセロールリパーゼ(MAGL)の両方を標的とする阻害剤。

これらの化合物と比較して、CAY10435の独特の構造と高い選択性は、FAAHと関連経路に焦点を当てた研究において貴重なツールとなります .

類似化合物との比較

CAY10435 is unique among FAAH inhibitors due to its β-ketooxazapyridine structure and high selectivity. Similar compounds include:

    URB597: Another FAAH inhibitor with a different chemical structure.

    PF-04457845: A potent and selective FAAH inhibitor used in clinical trials.

    JZL195: An inhibitor that targets both FAAH and monoacylglycerol lipase (MAGL).

Compared to these compounds, CAY10435’s unique structure and high selectivity make it a valuable tool in research focused on FAAH and related pathways .

生物活性

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone, also known as CAY10435, is a synthetic compound that has garnered attention for its diverse biological activities. This compound primarily functions as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids and other lipid signaling molecules. The inhibition of FAAH has implications for various therapeutic areas, including pain management, inflammation, and neuroprotection.

The primary mechanism of action for this compound is its inhibition of FAAH. By blocking this enzyme, the compound increases the levels of fatty acid amides, such as anandamide, which can enhance cannabinoid receptor signaling and exert analgesic and anti-inflammatory effects.

Key Pathways Affected:

  • Endocannabinoid System : Inhibition of FAAH leads to elevated levels of endocannabinoids that modulate pain and inflammation.
  • Neuroprotective Effects : Increased anandamide levels may provide neuroprotective benefits in neurodegenerative diseases.

Biological Activity Overview

This compound has demonstrated significant biological activities across various studies:

Activity Description References
FAAH Inhibition Selectively inhibits FAAH with efficacy comparable to MAFP, leading to increased endocannabinoid levels.
Antimicrobial Properties Exhibits activity against drug-resistant strains such as MRSA, indicating potential as a new antibiotic.
Anti-inflammatory Effects Demonstrated in vivo anti-inflammatory effects through GSK-3β inhibition.
Anticancer Activity Shows promising results against various cancer cell lines in vitro.

Case Study 1: FAAH Inhibition and Pain Management

In a study evaluating the effects of this compound on pain models, researchers observed that administration led to significant analgesic effects in rodent models. The compound's ability to elevate anandamide levels was correlated with reduced pain sensitivity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazolo[4,5-b]pyridine derivatives. The results indicated that this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections.

Research Findings

Research findings highlight the compound's multifaceted biological activities:

  • In Vitro Studies : Showed that this compound effectively inhibits FAAH in cell cultures and enhances endocannabinoid signaling pathways.
  • In Vivo Studies : Demonstrated significant anti-inflammatory effects through modulation of GSK-3β activity, indicating potential for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

特性

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWBDQAPIZBSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Reactant of Route 2
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Reactant of Route 3
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Reactant of Route 4
Reactant of Route 4
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Reactant of Route 5
Reactant of Route 5
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Reactant of Route 6
Reactant of Route 6
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Customer
Q & A

Q1: How does 1-oxazolo[4,5-b]pyridin-2-yl-1-dodecanone interact with FAAH and what are the downstream effects observed in the brain?

A1: this compound is a selective inhibitor of FAAH []. FAAH is an enzyme responsible for the breakdown of anandamide, an endocannabinoid neurotransmitter. By inhibiting FAAH, this compound increases the levels of anandamide in the brain. This increase in anandamide levels has been shown to produce a subset of cannabinoid receptor agonist effects []. The study demonstrated that this compound effectively reduced tritium accumulation in the thalamus, somatosensory cortex, visual cortex, caudate putamen, and cerebellum of mice brains, indicating regional inhibition of FAAH activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。